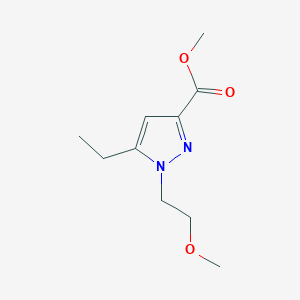
Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structure, which includes a methyl ester group, an ethyl group, and a methoxyethyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methylating agents. One common method is the esterification of 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Amides, thioesters
科学研究应用
Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
相似化合物的比较
Similar Compounds
Methyl 5-ethyl-1H-pyrazole-3-carboxylate: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
Ethyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.
5-Ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester.
Uniqueness
Methyl 5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the methoxyethyl and methyl ester groups, which confer specific chemical properties and reactivity. These functional groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
| 1437485-38-5 | |
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
methyl 5-ethyl-1-(2-methoxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-4-8-7-9(10(13)15-3)11-12(8)5-6-14-2/h7H,4-6H2,1-3H3 |
InChI 键 |
GSHHTIWYZSSSHY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NN1CCOC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



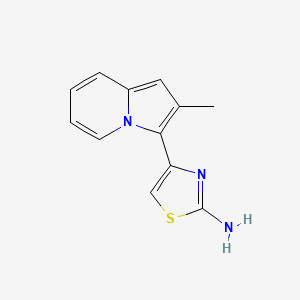


![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)

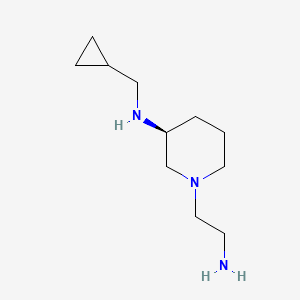

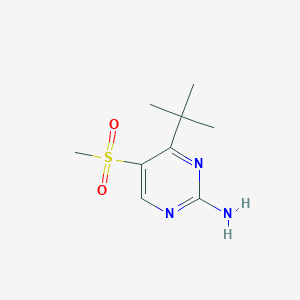
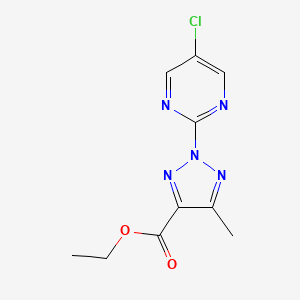
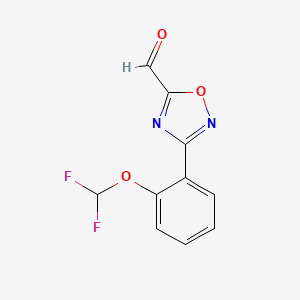
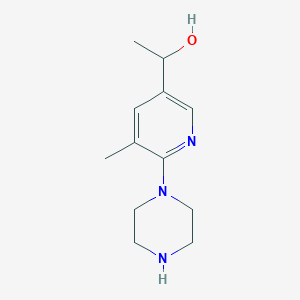
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)
